Vorozole

Catalog No.
S618285
CAS No.
129731-10-8
M.F
C16H13ClN6
M. Wt
324.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vorozole

CAS Number

129731-10-8

Product Name

Vorozole

IUPAC Name

6-[(S)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole

Molecular Formula

C16H13ClN6

Molecular Weight

324.77 g/mol

InChI

InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3/t16-/m0/s1

InChI Key

XLMPPFTZALNBFS-INIZCTEOSA-N

SMILES

CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1

Synonyms

(N-methyl-(11C))vorozole, 6-((4-chlorophenyl)-(1H-1,2,4-triazol-1-yl)methyl)-1-methyl-1H-benzotriazole, R 76713, R 83839, R 83842, R-76713, R-83839, R-83842, vorozole, vorozole, (+)-isomer

Canonical SMILES

CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1

Isomeric SMILES

CN1C2=C(C=CC(=C2)[C@H](C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1

Hormone-Dependent Cancers

Vorozole's primary application in research is in the field of oncology, particularly for hormone-dependent cancers. These cancers, such as some breast cancers, rely on estrogen for growth and proliferation. By inhibiting estrogen production, Vorozole can potentially slow down or prevent the progression of these cancers.

There is extensive research on the use of Vorozole in adjuvant therapy (treatment following primary cancer removal) for postmenopausal women with estrogen receptor-positive breast cancer []. Studies have shown that Vorozole can significantly improve disease-free survival and overall survival rates in these patients [].

Vorozole is also being investigated in other hormone-dependent cancers, such as endometrial cancer, where it shows promise as a potential treatment option [].

Vorozole is a non-steroidal aromatase inhibitor that belongs to the class of organic compounds known as benzotriazoles. Its chemical formula is C16H13ClN6C_{16}H_{13}ClN_{6}, and it has an average molecular weight of approximately 324.77 g/mol . Vorozole is specifically designed to inhibit the aromatase enzyme, which plays a critical role in the biosynthesis of estrogens from androgens. This compound is particularly relevant in the treatment of hormone-sensitive breast cancer, especially in postmenopausal women, where estrogen levels significantly influence tumor growth .

Vorozole functions primarily by inhibiting the cytochrome P450 aromatase enzyme (CYP19A1). This inhibition prevents the conversion of androgens such as testosterone and androstenedione into estrogens like estrone and estradiol. The compound exhibits a remarkable selectivity margin, being over 10,000 times more effective at inhibiting aromatase than other P450-dependent reactions . The mechanism involves reversible binding to the aromatase active site, leading to a decrease in circulating estrogen levels without significantly affecting other steroid hormone pathways .

Vorozole has demonstrated potent biological activity as an aromatase inhibitor. In vitro studies have shown that it has an IC50 value of approximately 0.44 nM against rat ovarian granulosa cells and 1.38 nM against human placental aromatase, indicating its high potency . In vivo, vorozole effectively reduces estrogen levels and tumor growth in various cancer models, including DMBA-induced mammary carcinoma in rats. Clinical trials have confirmed its efficacy in reducing estradiol levels in postmenopausal breast cancer patients .

The synthesis of vorozole involves several steps, typically starting from simpler organic compounds. One common method includes the condensation of appropriate triazole derivatives with various aromatic compounds under specific conditions to form the final product. The detailed synthetic pathway often includes cyclization reactions and purification steps to ensure high yield and purity of vorozole .

Vorozole is primarily used in oncology as a treatment for hormone receptor-positive breast cancer in postmenopausal women. Its ability to lower estrogen levels makes it a valuable therapeutic option for managing advanced breast cancer, particularly in patients who have not responded to other treatments . Additionally, vorozole's selectivity for aromatase inhibition minimizes side effects associated with broader hormonal therapies.

Several compounds exhibit similar mechanisms of action as vorozole, particularly within the class of aromatase inhibitors. These include:

  • Anastrozole: A non-steroidal aromatase inhibitor that also targets estrogen synthesis but may have different pharmacokinetics and side effects.
  • Letrozole: Another third-generation aromatase inhibitor with similar applications in breast cancer treatment.
  • Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the aromatase enzyme.
CompoundTypeMechanism of ActionUnique Features
VorozoleNon-steroidalReversible inhibition of aromataseHigh selectivity for aromatase
AnastrozoleNon-steroidalCompetitive inhibitionWell-studied with established efficacy
LetrozoleNon-steroidalCompetitive inhibitionUsed extensively in clinical settings
ExemestaneSteroidalIrreversible inhibitionAlters steroid hormone levels more broadly

Vorozole's unique position lies in its high selectivity for the aromatase enzyme compared to other compounds, which may exhibit broader hormonal effects or different binding characteristics . This specificity contributes to its potential effectiveness and reduced side effects in clinical applications.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

324.0890221 g/mol

Monoisotopic Mass

324.0890221 g/mol

Heavy Atom Count

23

UNII

1E2S9YXV2A

MeSH Pharmacological Classification

Aromatase Inhibitors

ATC Code

L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BG - Aromatase inhibitors
L02BG05 - Vorozole

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Other CAS

129731-10-8

Wikipedia

Vorozole

Dates

Modify: 2024-04-14

Explore Compound Types